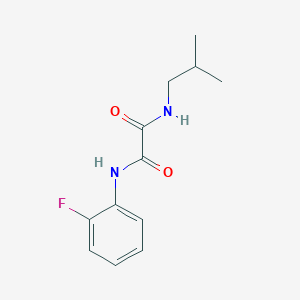
N'-(2-FLUOROPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N'-(2-FLUOROPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE is a useful research compound. Its molecular formula is C12H15FN2O2 and its molecular weight is 238.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N'-(2-Fluorophenyl)-N-(2-Methylpropyl)ethanediamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological interactions, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Compound Overview
- Molecular Formula : C12H15FN2O2
- Molecular Weight : 238.26 g/mol
- CAS Number : 306745-05-1
- Purity : Typically ≥95% .
Synthesis Methods
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with 2-fluoroaniline and 2-methylpropylamine.
- Intermediate Formation : The reaction of 2-fluoroaniline with an appropriate acylating agent forms an intermediate.
- Final Product Formation : The intermediate is subsequently reacted with ethanediamide to yield the final product.
This compound may interact with various biological macromolecules, influencing several signaling pathways. Its mechanism is believed to involve:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors that regulate physiological responses, possibly affecting neurotransmitter release or inflammatory responses .
Pharmacological Properties
Recent studies have highlighted the following biological activities:
- Anti-inflammatory Effects : Preliminary data suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
- Analgesic Activity : There is evidence indicating potential analgesic effects, which could be beneficial in pain management therapies .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Study on Enzyme Interaction :
- Researchers investigated the compound's ability to inhibit specific enzymes related to inflammatory pathways. Results indicated a significant reduction in enzyme activity at certain concentrations, suggesting its potential as an anti-inflammatory agent.
-
Neuropharmacological Assessment :
- A study assessed the compound's effects on neurotransmitter levels in animal models. Findings revealed alterations in serotonin and dopamine levels, indicating possible applications in treating mood disorders.
- Analgesic Efficacy Evaluation :
Comparative Analysis with Similar Compounds
A comparison table illustrates how this compound differs from related compounds:
| Compound Name | Molecular Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory, Analgesic | Unique fluorine substitution enhances activity |
| N'-(3-Chlorophenyl)-N-(2-Methylpropyl)ethanediamide | Structure | Moderate anti-inflammatory | Chlorine may reduce binding affinity |
| N'-(4-Bromophenyl)-N-(2-Methylpropyl)ethanediamide | Structure | Weak analgesic | Bromine substitution affects efficacy |
Eigenschaften
IUPAC Name |
N'-(2-fluorophenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-8(2)7-14-11(16)12(17)15-10-6-4-3-5-9(10)13/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTPDTKQQFNGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














